molecular formula C6H15ClN4O2 B12372490 Arginine-13C6 (hydrochloride)

Arginine-13C6 (hydrochloride)

Cat. No.: B12372490
M. Wt: 216.62 g/mol
InChI Key: KWTQSFXGGICVPE-BVNCJLROSA-N
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Description

Arginine-13C6 (hydrochloride): is a stable isotope-labeled compound of the amino acid arginine. It is specifically labeled with carbon-13 isotopes at six positions, making it a valuable tool in various scientific research applications. The compound is often used in studies involving protein synthesis, metabolic pathways, and molecular interactions due to its isotopic labeling, which allows for precise tracking and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arginine-13C6 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the arginine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of Arginine-13C6 (hydrochloride) involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotopes efficiently. The process includes multiple steps of purification and quality control to achieve high isotopic purity and chemical purity. The final product is usually available in a lyophilized form for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: Arginine-13C6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitric oxide, a critical signaling molecule in biological systems.

    Reduction: The guanidino group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include nitric oxide synthase enzymes and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products:

Scientific Research Applications

Chemistry: Arginine-13C6 (hydrochloride) is used in stable isotope labeling studies to investigate reaction mechanisms and metabolic pathways. It helps in tracing the incorporation of arginine into proteins and other biomolecules.

Biology: In biological research, the compound is used to study protein synthesis, cellular metabolism, and enzyme kinetics. It is particularly valuable in mass spectrometry-based proteomics for quantifying protein expression levels.

Medicine: In medical research, Arginine-13C6 (hydrochloride) is used to study the role of arginine in nitric oxide production and its effects on cardiovascular health. It is also used in metabolic studies to understand diseases related to arginine metabolism.

Industry: The compound is used in the pharmaceutical industry for drug development and quality control. It helps in the precise quantification of arginine and its derivatives in various formulations .

Mechanism of Action

Arginine-13C6 (hydrochloride) exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts arginine to nitric oxide and citrulline. Nitric oxide is a potent vasodilator and plays a crucial role in regulating blood flow, immune response, and neurotransmission. The isotopic labeling allows for precise tracking of arginine’s conversion to nitric oxide and its subsequent biological effects .

Comparison with Similar Compounds

    Arginine-13C6,15N4 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional tracking capabilities in metabolic studies.

    Unlabeled Arginine (hydrochloride): The standard form of arginine without isotopic labeling, used in various biochemical and physiological studies.

Uniqueness: Arginine-13C6 (hydrochloride) is unique due to its specific carbon-13 labeling, which allows for detailed studies of metabolic pathways and protein synthesis. The isotopic labeling provides a distinct advantage in mass spectrometry and other analytical techniques, enabling precise quantification and tracking of arginine in complex biological systems .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

KWTQSFXGGICVPE-BVNCJLROSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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